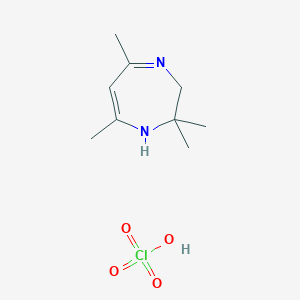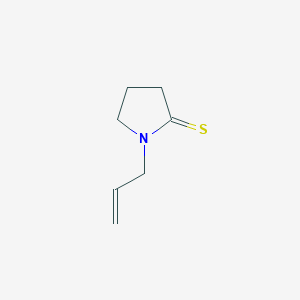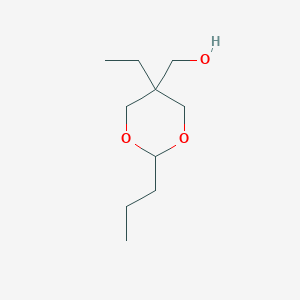
(5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol is an organic compound characterized by a six-membered dioxane ring with ethyl and propyl substituents at the 5-position and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol typically involves the cyclization of appropriate diols with aldehydes or ketones under acidic conditions. One common method is the reaction of 1,3-propanediol with ethyl and propyl aldehydes in the presence of an acid catalyst to form the dioxane ring, followed by reduction to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: (5-Ethyl-2-propyl-1,3-dioxan-5-yl)carboxylic acid.
Reduction: (5-Ethyl-2-propyl-1,3-dioxan-5-yl)methane.
Substitution: (5-Ethyl-2-propyl-1,3-dioxan-5-yl)methyl chloride.
Wissenschaftliche Forschungsanwendungen
(5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and solubility.
Industry: Utilized in the production of polymers and resins due to its reactive hydroxyl group.
Wirkmechanismus
The mechanism of action of (5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The dioxane ring provides stability and rigidity, allowing the compound to interact with enzymes and receptors in a specific manner.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Ethyl-2-methyl-1,3-dioxan-5-yl)methanol
- (5-Propyl-2-methyl-1,3-dioxan-5-yl)methanol
- (5-Ethyl-2-butyl-1,3-dioxan-5-yl)methanol
Uniqueness
(5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol is unique due to its specific combination of ethyl and propyl groups, which confer distinct physical and chemical properties
Eigenschaften
CAS-Nummer |
5187-26-8 |
|---|---|
Molekularformel |
C10H20O3 |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
(5-ethyl-2-propyl-1,3-dioxan-5-yl)methanol |
InChI |
InChI=1S/C10H20O3/c1-3-5-9-12-7-10(4-2,6-11)8-13-9/h9,11H,3-8H2,1-2H3 |
InChI-Schlüssel |
QKXWZRJDQZMLTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1OCC(CO1)(CC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-Bromopyridin-3-yl)-1-[2-(propan-2-yl)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B14739778.png)
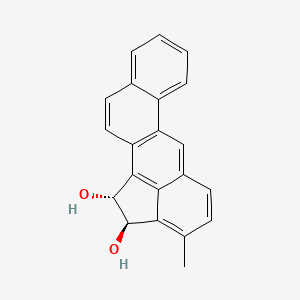
![2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14739788.png)
![2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14739790.png)
![Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate](/img/structure/B14739801.png)

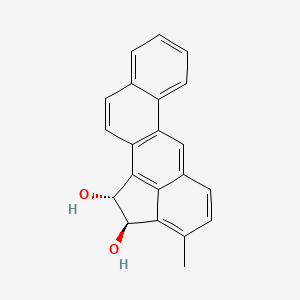
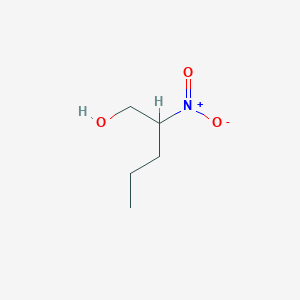
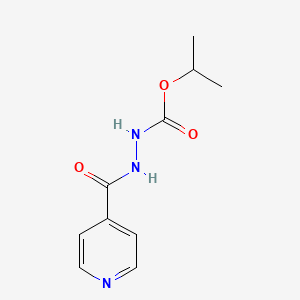
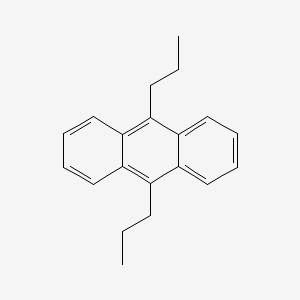
![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14739838.png)
